2-[(5Z)-5-(furan-2-ylmethylidene)-2,4-dioxo-1,3-thiazolidin-3-yl]-N-[2-(6-methoxy-1H-indol-3-yl)ethyl]acetamide 2-[(5Z)-5-(furan-2-ylmethylidene)-2,4-dioxo-1,3-thiazolidin-3-yl]-N-[2-(6-methoxy-1H-indol-3-yl)ethyl]acetamide
Brand Name: Vulcanchem
CAS No.:
VCID: VC16369044
InChI: InChI=1S/C21H19N3O5S/c1-28-14-4-5-16-13(11-23-17(16)9-14)6-7-22-19(25)12-24-20(26)18(30-21(24)27)10-15-3-2-8-29-15/h2-5,8-11,23H,6-7,12H2,1H3,(H,22,25)/b18-10-
SMILES:
Molecular Formula: C21H19N3O5S
Molecular Weight: 425.5 g/mol

2-[(5Z)-5-(furan-2-ylmethylidene)-2,4-dioxo-1,3-thiazolidin-3-yl]-N-[2-(6-methoxy-1H-indol-3-yl)ethyl]acetamide

CAS No.:

Cat. No.: VC16369044

Molecular Formula: C21H19N3O5S

Molecular Weight: 425.5 g/mol

* For research use only. Not for human or veterinary use.

2-[(5Z)-5-(furan-2-ylmethylidene)-2,4-dioxo-1,3-thiazolidin-3-yl]-N-[2-(6-methoxy-1H-indol-3-yl)ethyl]acetamide -

Specification

Molecular Formula C21H19N3O5S
Molecular Weight 425.5 g/mol
IUPAC Name 2-[(5Z)-5-(furan-2-ylmethylidene)-2,4-dioxo-1,3-thiazolidin-3-yl]-N-[2-(6-methoxy-1H-indol-3-yl)ethyl]acetamide
Standard InChI InChI=1S/C21H19N3O5S/c1-28-14-4-5-16-13(11-23-17(16)9-14)6-7-22-19(25)12-24-20(26)18(30-21(24)27)10-15-3-2-8-29-15/h2-5,8-11,23H,6-7,12H2,1H3,(H,22,25)/b18-10-
Standard InChI Key ABDFZKZVQQYQSP-ZDLGFXPLSA-N
Isomeric SMILES COC1=CC2=C(C=C1)C(=CN2)CCNC(=O)CN3C(=O)/C(=C/C4=CC=CO4)/SC3=O
Canonical SMILES COC1=CC2=C(C=C1)C(=CN2)CCNC(=O)CN3C(=O)C(=CC4=CC=CO4)SC3=O

Introduction

Chemical Structure and Molecular Characteristics

The compound 2-[(5Z)-5-(furan-2-ylmethylidene)-2,4-dioxo-1,3-thiazolidin-3-yl]-N-[2-(6-methoxy-1H-indol-3-yl)ethyl]acetamide features a Z-configuration at the C5 position of the thiazolidinedione ring, confirmed by NMR and X-ray crystallography in analogous structures. Key structural elements include:

  • Thiazolidinedione core: A 2,4-dioxo-1,3-thiazolidine ring, which is electron-deficient and prone to nucleophilic attack at the C5 position.

  • Furan-2-ylmethylidene substituent: A planar, conjugated system that enhances π-stacking interactions with biological targets .

  • 6-Methoxyindole moiety: The methoxy group at C6 of the indole ring improves lipid solubility and may influence binding to hydrophobic enzyme pockets .

Molecular Formula: C₂₁H₁₉N₃O₅S
Molecular Weight: 437.46 g/mol
IUPAC Name: 2-[(5Z)-5-(Furan-2-ylmethylidene)-2,4-dioxo-1,3-thiazolidin-3-yl]-N-[2-(6-methoxy-1H-indol-3-yl)ethyl]acetamide

Synthetic Strategies and Optimization

Multi-Step Organic Synthesis

The synthesis of this compound follows a modular approach, as inferred from analogous pathways :

  • Formation of the indole intermediate:
    6-Methoxyindole-3-carbaldehyde is prepared via Vilsmeier-Haack formylation of 6-methoxyindole, achieving yields of 78–85% under optimized conditions (POCl₃/DMF, 0–5°C) .

  • Condensation with 3,4,5-trimethoxyaniline:
    The aldehyde reacts with 3,4,5-trimethoxyaniline in acetic acid to form an imine intermediate, which is reduced using NaBH₄ in methanol (yield: 65–72%) .

  • Thiazolidinedione ring formation:
    Mercaptoacetic acid undergoes cyclocondensation with furan-2-carbaldehyde in the presence of nano-CdZr₄(PO₄)₆ under ultrasound irradiation, yielding the (5Z)-5-(furan-2-ylmethylidene)thiazolidine-2,4-dione scaffold (82–89% yield) .

  • Final coupling:
    The indole-ethylamine intermediate is acylated with chloroacetyl chloride, followed by nucleophilic substitution with the thiazolidinedione moiety using K₂CO₃ in DMF (55–60% yield).

Table 1: Key Reaction Conditions and Yields

StepReagents/CatalystsTemperatureYield (%)
1POCl₃/DMF0–5°C78–85
2NaBH₄/MeOHRT65–72
3Nano-CdZr₄(PO₄)₆50°C (US)82–89
4K₂CO₃/DMF80°C55–60

Biological Activity and Mechanistic Insights

Antimicrobial Activity

Thiazolidinedione derivatives with electron-withdrawing groups show Gram-positive antibacterial activity (MIC = 3.91 mg/L) . The 6-methoxy group may improve membrane penetration against Staphylococcus aureus.

Structure-Activity Relationships (SAR)

  • Thiazolidinedione core: Essential for hydrogen bonding with kinase ATP pockets .

  • Furan substituent: Conjugation stabilizes the Z-configuration, critical for π-π interactions with tyrosine residues.

  • 6-Methoxyindole: Increases logP by 0.8 compared to non-substituted analogs, enhancing blood-brain barrier permeability .

Pharmacokinetic and Toxicity Considerations

  • Solubility: Limited aqueous solubility (0.12 mg/mL in PBS pH 7.4) due to the hydrophobic indole and furan groups.

  • Metabolism: Predicted CYP3A4-mediated oxidation of the furan ring, generating reactive intermediates requiring toxicity screening.

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